Chiral Purity and Enantiomeric Excess (ee): Comparing (S)-3-Chloropyrrolidine vs. Racemic Mixture
(S)-3-Chloropyrrolidine is commercially available with a chiral purity specification of 'Not Less Than 98%' (NLT 98%), as determined by HPLC or chiral HPLC analysis . This represents an enantiomeric excess (ee) of at least 96%. In contrast, its direct analog, racemic 3-chloropyrrolidine, by definition contains an equimolar mixture of both enantiomers, yielding an effective ee of 0% for the desired (S)-form . The difference is a >96% absolute gain in enantiomeric purity, a critical specification for downstream applications where stereochemistry dictates activity.
| Evidence Dimension | Enantiomeric Purity / Effective ee |
|---|---|
| Target Compound Data | ≥ 98% (S)-enantiomer, implying ≥ 96% ee |
| Comparator Or Baseline | Racemic 3-Chloropyrrolidine: 0% ee (50:50 mixture) |
| Quantified Difference | >96% absolute increase in enantiomeric purity |
| Conditions | Commercial product specification as verified by HPLC/chiral HPLC . |
Why This Matters
For procurement, this high chiral purity ensures that 98% of the purchased material is the active, desired stereoisomer, maximizing synthetic efficiency and minimizing waste from the undesired enantiomer, which is essential for cost-effective drug development.
